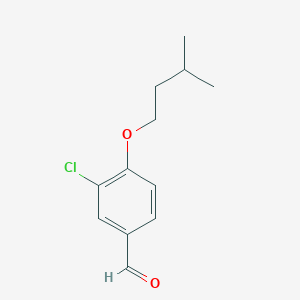

3-Chloro-4-iso-pentoxybenzaldehyde

Descripción

3-Chloro-4-iso-pentoxybenzaldehyde (CAS: 1250807-56-7) is a halogenated benzaldehyde derivative featuring a chloro substituent at the 3-position and an iso-pentoxy group (branched C5H11O) at the 4-position of the aromatic ring. Its molecular weight is 226.70 g/mol, and it is reported with a purity of 97.0% . Notably, this compound is listed as discontinued in commercial catalogs, limiting its availability for current research or industrial applications .

The aldehyde functional group makes it a candidate for condensation reactions, commonly utilized in synthesizing pharmaceuticals or agrochemical intermediates.

Propiedades

IUPAC Name |

3-chloro-4-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(2)5-6-15-12-4-3-10(8-14)7-11(12)13/h3-4,7-9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCWBVNBFWASRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iso-pentoxybenzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Chloro-4-iso-pentoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-iso-pentoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 3-Chloro-4-iso-pentoxybenzoic acid.

Reduction: 3-Chloro-4-iso-pentoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Chloro-4-iso-pentoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-iso-pentoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and iso-pentoxy groups may influence the compound’s lipophilicity and ability to penetrate biological membranes.

Comparación Con Compuestos Similares

Key Structural Analogs and Their Properties

The following table summarizes critical data for 3-Chloro-4-iso-pentoxybenzaldehyde and its closest analogs:

*Note: CAS 1250807-56-7 is erroneously duplicated in for both chloro-iso-pentoxy and fluoro-phenoxy derivatives; this may reflect a catalog error.

Substituent Effects on Physicochemical Properties

Halogen Type (Cl vs. F): The chloro group in 3-Chloro-4-iso-pentoxybenzaldehyde is electron-withdrawing, increasing the electrophilicity of the aldehyde compared to its fluoro analog (3-Fluoro-4-phenoxybenzaldehyde). Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability in bioactive molecules but reduce reactivity in organic synthesis .

Alkoxy vs. However, phenoxy’s planar structure may enhance π-π stacking interactions in crystalline materials .

Steric and Solubility Considerations:

- The branched iso-pentoxy group in 3-Chloro-4-iso-pentoxybenzaldehyde likely reduces aqueous solubility compared to linear alkoxy chains. In contrast, 3-Chlorobenzaldehyde (lacking bulky substituents) exhibits higher volatility and simpler purification processes .

Research and Industrial Relevance

- Pharmaceutical Applications: The chloro and alkoxy substituents in 3-Chloro-4-iso-pentoxybenzaldehyde may enhance binding to hydrophobic enzyme pockets, making it a candidate for antimicrobial or anticancer agent synthesis.

- Synthetic Limitations: Its discontinued status contrasts with 3-Chlorobenzaldehyde’s commercial availability, highlighting the need for custom synthesis routes for analogs like iso-pentoxy derivatives .

Actividad Biológica

3-Chloro-4-iso-pentoxybenzaldehyde is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of benzaldehyde derivatives, including 3-Chloro-4-iso-pentoxybenzaldehyde. Research has shown that certain benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3-Chloro-4-iso-pentoxybenzaldehyde have demonstrated significant cytotoxicity against melanoma cells, with IC50 values ranging from 11.56 to 55.38 μM depending on the specific derivative and treatment duration .

The mechanism of action for compounds like 3-Chloro-4-iso-pentoxybenzaldehyde often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can trigger morphological changes consistent with apoptosis, such as DNA fragmentation and activation of caspases . The involvement of the extrinsic apoptosis pathway has been suggested, highlighting the importance of further molecular docking studies to elucidate specific interactions at the cellular level.

Study on Anticancer Activity

A study examining a series of thiosemicarbazone derivatives based on benzaldehyde derivatives found that several compounds exhibited high levels of cytotoxicity against human melanoma cells. The study utilized the MTT assay to measure cell viability after treatment with various concentrations of the compounds for up to 72 hours. The results indicated that compounds with structural similarities to 3-Chloro-4-iso-pentoxybenzaldehyde showed promising anticancer activity .

| Compound | IC50 (μM) | Cell Line | Treatment Duration |

|---|---|---|---|

| 17 | 11.56 | SK-MEL-37 | 72 hours |

| 4 | 12.84 | SK-MEL-37 | 72 hours |

Inhibition Studies

In another study focused on xanthine oxidase (XO) inhibition, substituted benzaldehyde thiosemicarbazone compounds were synthesized and tested for their inhibitory activity against XO. The results indicated that modifications at specific positions on the benzene ring could enhance inhibitory effects, suggesting a structure-activity relationship that could be explored further with 3-Chloro-4-iso-pentoxybenzaldehyde .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.